4-Hydroxyoct-2-enenitrile
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Overview
Description
4-Hydroxyoct-2-enenitrile is an organic compound characterized by the presence of both a hydroxyl group (-OH) and a nitrile group (-CN) attached to an octene backbone
Preparation Methods
4-Hydroxyoct-2-enenitrile can be synthesized through several methods:
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Nucleophilic Addition to Aldehydes and Ketones: : One common method involves the nucleophilic addition of hydrogen cyanide (HCN) to aldehydes or ketones. This reaction typically proceeds in two steps: the cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate, which then reacts with a proton to form the hydroxynitrile .
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Dehydration of Amides: : Another method involves the dehydration of amides using reagents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). This reaction removes water from the amide group, resulting in the formation of a nitrile .
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Substitution Reactions: : Nitriles can also be prepared by the nucleophilic substitution of halogenoalkanes with cyanide ions (CN-). This reaction is typically carried out in an ethanolic solution under reflux conditions .
Chemical Reactions Analysis
4-Hydroxyoct-2-enenitrile undergoes various chemical reactions, including:
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Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
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Reduction: : The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) .
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Hydrolysis: : The nitrile group can be hydrolyzed to form carboxylic acids in the presence of dilute acids or bases .
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Substitution: : The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Scientific Research Applications
4-Hydroxyoct-2-enenitrile has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
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Biology: : Studies have shown that similar compounds, such as 4-hydroxy-2-octenal, play a role in lipid peroxidation and can affect cellular processes .
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Medicine: : Compounds with similar structures have been investigated for their potential anti-tumor activities due to their ability to react with thiol groups in enzymes, thereby inhibiting certain metabolic processes .
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Industry: : It is used in the production of polymers and other materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 4-Hydroxyoct-2-enenitrile involves its reactivity with various biological molecules:
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Nucleophilic Addition: : The nitrile group can undergo nucleophilic addition reactions with nucleophiles like amines and alcohols, forming new carbon-nitrogen or carbon-oxygen bonds .
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Enzyme Inhibition: : Similar compounds have been shown to inhibit enzymes by reacting with thiol groups, thereby blocking certain metabolic pathways .
Comparison with Similar Compounds
4-Hydroxyoct-2-enenitrile can be compared with other similar compounds, such as:
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4-Hydroxy-2-octenal: : This compound is similar in structure but contains an aldehyde group instead of a nitrile group. It is involved in lipid peroxidation and has been studied for its biological effects .
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2-Hydroxy-2-methylpropanenitrile: : This compound has a similar hydroxynitrile structure but with a different carbon backbone. It is used in various chemical syntheses .
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2-Octenenitrile, 4-hydroxy-, (E)-: : This is another isomer of this compound with a different geometric configuration .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in biological studies.
Properties
IUPAC Name |
4-hydroxyoct-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-3-5-8(10)6-4-7-9/h4,6,8,10H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRYLWOAPRCPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10758383 |
Source
|
Record name | 4-Hydroxyoct-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10758383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93040-85-8 |
Source
|
Record name | 4-Hydroxyoct-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10758383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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